2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE
Beschreibung
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-6-27(16-9-7-8-14(2)10-16)21(29)13-32-23-25-18-12-20(31-5)19(30-4)11-17(18)22-24-15(3)26-28(22)23/h7-12H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPYJKDKAXUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline, which is then reacted with various reagents to introduce the thio, ethyl, and m-tolyl groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety is a key reactive site. It undergoes nucleophilic displacement reactions, particularly under basic or transition metal-catalyzed conditions.
-
Example : Reaction with iodomethane in dimethylformamide (DMF) yields methylated derivatives at the sulfur center.
-
Mechanistic Insight : The lone pair on sulfur facilitates nucleophilic attack on electrophilic substrates.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6h | Sulfoxide | ~60% | |
| mCPBA | DCM, 0°C to RT, 12h | Sulfone | ~85% |
-
Structural Impact : Oxidation modifies electron density in the triazoloquinazoline system, potentially altering biological activity .
Hydrolysis of the Acetamide Moiety
The acetamide group can undergo hydrolysis under acidic or basic conditions, though stability varies with substitution.
-
Challenges : Steric hindrance from the N-ethyl and N-(3-methylphenyl) groups slows hydrolysis kinetics compared to simpler acetamides .
Electrophilic Aromatic Substitution (EAS) on the Triazoloquinazoline Core
The electron-rich quinazoline ring permits regioselective EAS, though methoxy groups direct reactivity.
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-7 (para to methoxy) | Nitro-substituted derivative | |
| Bromination | Br₂, FeBr₃, DCM | C-10 (ortho to methoxy) | Bromo adduct |
Disulfide Formation
Under oxidative conditions, the sulfanyl group can dimerize to form disulfides, a reaction relevant to prodrug design.
Reaction Optimization Insights
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity in nucleophilic substitutions.
-
Temperature Control : Low temperatures (-10°C to 0°C) improve selectivity in nitration and bromination .
-
Purification : Chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
The triazoloquinazoline core structure is prevalent in several known kinase inhibitors. Research indicates that 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide could be investigated for its ability to inhibit specific kinases involved in cellular processes. Kinase inhibition is a promising strategy in drug development for cancer and other diseases due to its role in regulating cell growth and survival .
Anticancer Activity
Compounds with similar structures have shown antineoplastic properties. The unique combination of heterocycles and functional groups in this compound may allow it to interact with DNA or other cellular targets, potentially leading to therapeutic effects against various cancers .
Antimicrobial Properties
The structural features of the compound suggest potential antimicrobial activity. Research into its interaction with bacterial enzymes or receptors could reveal its effectiveness against specific pathogens .
Structure-Activity Relationship Studies
The compound's diverse functional groups make it an excellent candidate for structure-activity relationship (SAR) studies. By synthesizing and testing analogs, researchers can identify derivatives with improved potency or selectivity for biological targets .
Case Study 1: Kinase Inhibition
In a study examining the kinase inhibition properties of triazoloquinazolines, derivatives similar to this compound were synthesized and evaluated for their ability to inhibit specific kinases involved in cancer pathways. The results indicated that modifications to the sulfanyl group significantly affected inhibitory potency, suggesting that further optimization could enhance efficacy .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer effects of related compounds in vitro. The study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating the potential of this class of compounds as anticancer agents .
Wirkmechanismus
The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and have been studied for their antiviral and anticancer properties.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds also contain a triazole ring and have shown potential in medicinal chemistry.
Uniqueness
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biologische Aktivität
The compound 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide is a novel organic molecule belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.4 g/mol. The structure features a triazoloquinazoline core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 901735-99-7 |
Anti-inflammatory Activity
Research indicates that compounds with a triazoloquinazoline structure exhibit significant anti-inflammatory properties. A study highlighted the design of biologically active compounds through bioisosteric replacements, which included sulfur substitutions in quinazolines. The compound demonstrated notable inhibition of paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent .
Case Study:
In a specific study involving various substituted triazoloquinazolines, the compound was evaluated for its effects on pro-inflammatory cytokines such as TNF-α and PGE-2. It showed a marked reduction in these inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of triazoloquinazolines have also been explored. In vitro studies have demonstrated that related compounds exhibit moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes. Although specific data on this compound's antimicrobial efficacy is limited, similar structures have shown promising results in combating bacterial infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: It may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cytokine Modulation: The compound appears to modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Antimicrobial Action: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves nucleophilic substitution reactions. For example, quinazoline precursors react with triazole derivatives in solvents like DMF or DMSO, catalyzed by K₂CO₃ or NaH under reflux (60–100°C). Adjusting solvent polarity (e.g., DMSO for higher polarity) and catalyst loading (e.g., 1.5 eq. NaH) can improve yields. Evidence from similar compounds shows yields ranging from 39.5% to 75%, depending on substituent steric effects and reaction time (12–24 hrs) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
Key techniques include:
- ¹H NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns.
- LC-MS : Validate molecular weight (e.g., m/z 450–500 range) and fragmentation patterns.
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation) to confirm purity .
Basic: How can researchers design in vitro assays to evaluate its biological activity?
Methodological Answer:
For anticonvulsant or anticancer activity:
- Target Binding : Use GABA receptor binding assays (IC₅₀ determination via radioligand displacement) .
- Cell-Based Assays : Employ PTZ-induced seizure models in mice (dose range: 10–100 mg/kg) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
- Controls : Include reference compounds (e.g., diazepam for anticonvulsant studies) to benchmark efficacy .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions?
Methodological Answer:
Apply a Box-Behnken design to minimize trials while testing variables:
- Factors : Solvent polarity, catalyst concentration, temperature.
- Response Variables : Yield, purity.
- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and model optimal conditions (e.g., 80°C, 1.2 eq. K₂CO₃ in DMF). This reduces experimental runs by 40–60% compared to one-factor-at-a-time approaches .
Advanced: What computational tools predict its pharmacokinetic properties or reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics to model solubility or membrane permeability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- ADMET Predictors : Software like Schrödinger Suite evaluates logP, CYP450 metabolism, and toxicity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply hierarchical clustering to identify outliers.
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability.
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity if off-target effects are suspected .
Advanced: What reactor designs enhance scalability for its synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., triazole-quinazoline coupling).
- Membrane Reactors : Separate byproducts in real-time (e.g., using ceramic membranes for solvent-resistant filtration).
- Scale-Up Criteria : Maintain geometric similarity (e.g., impeller diameter/reactor volume ratio) to preserve mixing efficiency .
Advanced: How can AI-driven models accelerate its structure-activity relationship (SAR) analysis?
Methodological Answer:
- Generative AI : Train models on PubChem datasets to propose novel analogs with predicted higher activity.
- Neural Networks : Correlate structural descriptors (e.g., Hammett σ values, logP) with bioactivity data to identify critical substituents.
- Active Learning : Iteratively refine models using feedback from high-throughput screening results .
Advanced: What strategies mitigate side reactions during functionalization of the triazoloquinazoline core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups using TMSCl) during sulfanyl-acetamide coupling.
- Low-Temperature Conditions : Slow kinetically controlled reactions (e.g., –20°C for electrophilic substitutions).
- Heterogeneous Catalysis : Use immobilized Pd/C or zeolites to reduce undesired byproducts (e.g., overalkylation) .
Advanced: How to ensure data integrity in collaborative studies on this compound?
Methodological Answer:
- Blockchain-Based Platforms : Securely timestamp and share spectral data (e.g., NMR, LC-MS) via decentralized ledgers.
- Electronic Lab Notebooks (ELNs) : Use LabArchives or SciNote for version-controlled, audit-ready records.
- Encryption Protocols : Apply AES-256 encryption for sensitive datasets (e.g., preclinical toxicity results) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
